![molecular formula C9H8ClFO2 B1398868 Methyl 2-(4-chloro-2-fluorophenyl)acetate CAS No. 917023-04-2](/img/structure/B1398868.png)
Methyl 2-(4-chloro-2-fluorophenyl)acetate
Overview
Description
“Methyl 2-(4-chloro-2-fluorophenyl)acetate” is a chemical compound with the CAS Number: 917023-04-2 . It has a molecular weight of 202.61 . The IUPAC name for this compound is methyl (4-chloro-2-fluorophenyl)acetate .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-chloro-2-fluorophenyl)acetate” can be represented by the InChI code: 1S/C9H8ClFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 . This indicates that the compound contains a methyl ester group attached to a phenyl ring, which is further substituted with a chlorine atom at the 4th position and a fluorine atom at the 2nd position.Physical And Chemical Properties Analysis
“Methyl 2-(4-chloro-2-fluorophenyl)acetate” is a solid compound . Its SMILES string representation is ClC1=C(C=CC(F)=C1)CC(OC)=O , which provides a text-based representation of its molecular structure.Scientific Research Applications
Crystallography
“Methyl 2-(4-chloro-2-fluorophenyl)acetate” has been studied in the field of crystallography . The crystal structure of this compound has been determined, providing valuable information about its molecular structure . This knowledge can be useful in various scientific applications, such as drug design and materials science.
Pharmaceutical Applications
This compound has been mentioned in a patent application as a part of a larger molecule that acts as an activator of the glucagon-like peptide 1 (GLP1) receptor . The GLP1 receptor is a therapeutic target for conditions such as obesity, type 2 diabetes mellitus, insulin resistance, hyperinsulinemia, glucose intolerance, hyperglycemia, and various other conditions .
Synthesis of Schiff Bases
“Methyl 2-(4-chloro-2-fluorophenyl)acetate” could potentially be used in the synthesis of Schiff bases . Schiff bases are of great interest due to their inherent biological activities, versatile metal binding properties, and flexibility to modify the structure for a particular biological application .
Indole Derivatives
While not directly mentioned, the structure of “Methyl 2-(4-chloro-2-fluorophenyl)acetate” suggests potential use in the synthesis of indole derivatives . Indole derivatives have shown a wide range of biological potential, including anti-inflammatory and analgesic activities .
Material Science
The detailed understanding of the crystal structure of “Methyl 2-(4-chloro-2-fluorophenyl)acetate” can be applied in material science . The properties of the crystal can influence the characteristics of materials made from this compound.
Safety and Hazards
properties
IUPAC Name |
methyl 2-(4-chloro-2-fluorophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJHRIVXFGIFQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726488 | |
Record name | Methyl (4-chloro-2-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chloro-2-fluorophenyl)acetate | |
CAS RN |
917023-04-2 | |
Record name | Methyl (4-chloro-2-fluorophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.